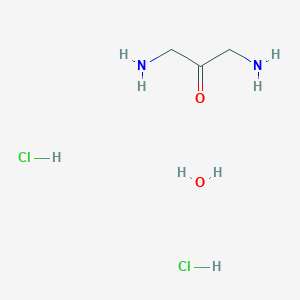
6-Chloro-3-fluoropyridin-2-amine
Vue d'ensemble
Description
6-Chloro-3-fluoropyridin-2-amine is a chemical compound with the molecular formula C5H4ClFN2. It has an average mass of 146.550 Da and a monoisotopic mass of 146.004700 Da .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-fluoropyridin-2-amine consists of 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
6-Chloro-3-fluoropyridin-2-amine has a density of 1.5±0.1 g/cm³, a boiling point of 222.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 45.9±3.0 kJ/mol and a flash point of 88.2±25.9 °C. The index of refraction is 1.576, and the molar refractivity is 33.5±0.3 cm³ .Applications De Recherche Scientifique
Chemoselective Functionalization
Chemoselective Amination of Halopyridines Chemoselective amination of halopyridines, specifically involving compounds similar to 6-Chloro-3-fluoropyridin-2-amine, has been explored to achieve selective substitution. For instance, studies on 5-bromo-2-chloro-3-fluoropyridine highlighted the selective substitution of halide groups under various conditions, such as catalytic amination and neat conditions without catalysis. This research is significant in understanding the reactivity and functionalization of related compounds (Stroup et al., 2007).
Synthesis and Mechanism Exploration
Synthesis of Aminopyridine Derivatives Efficient methodologies have been developed for synthesizing aminopyridine derivatives from fluoropyridines. Notably, an efficient, catalyst-free method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride has been documented, providing insights into the chemoselectivity and substrate adaptability of these reactions. This work contributes to the broader understanding of the synthetic pathways for compounds structurally related to 6-Chloro-3-fluoropyridin-2-amine (Li et al., 2018).
Substitution Reactions and Catalyst Utilization
Catalyst-Free Amination and Substitution Reactions Research on catalyst-free reactions, such as the amination of 2-fluoropyridine with amines, contributes to the understanding of reactivity and functional group transformations in compounds similar to 6-Chloro-3-fluoropyridin-2-amine. These studies provide insights into the reactivity of halopyridines and the potential for functional group transformations under catalyst-free conditions (Abel et al., 2015).
Propriétés
IUPAC Name |
6-chloro-3-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZISDKNBACWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-fluoropyridin-2-amine | |
CAS RN |
1260672-14-7 | |
| Record name | 6-chloro-3-fluoropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)



![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)



![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)